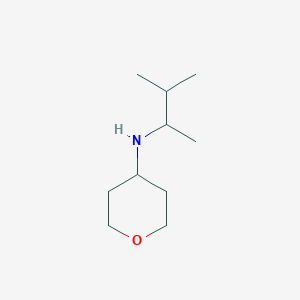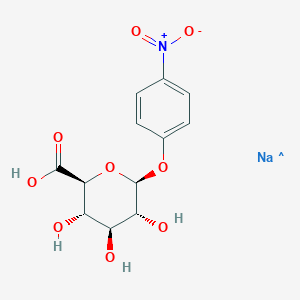![molecular formula C11H7BrN4 B12316311 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine](/img/structure/B12316311.png)
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of DNA and RNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. This intermediate can then undergo further reactions with various halogenated derivatives under phase transfer catalysis conditions to yield the desired product . The reaction conditions often involve the use of alkyl halides and phase transfer catalysts to facilitate the formation of regioisomers .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Alkylation: The compound can be alkylated at different positions on the imidazo-pyridine ring system.
Common Reagents and Conditions
Common reagents used in these reactions include alkyl halides, phase transfer catalysts, and various oxidizing and reducing agents. The conditions often involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, alkylation reactions can yield different regioisomers depending on the position of alkylation on the imidazo-pyridine ring system .
Wissenschaftliche Forschungsanwendungen
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its structural similarity to purines and its ability to interact with biological targets.
Biological Studies: It is used in studies to understand its antimicrobial properties and its effects on various biological pathways.
Material Science: The compound’s unique structural characteristics make it useful in the development of materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways. For example, it has been reported to act as an inhibitor of certain kinases, which are involved in signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
2-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine can be compared with other imidazo-pyridine derivatives, such as:
These compounds share similar structural features but differ in their specific substituents and biological activities. The uniqueness of this compound lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H7BrN4 |
|---|---|
Molekulargewicht |
275.10 g/mol |
IUPAC-Name |
6-bromo-2-pyridin-2-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C11H7BrN4/c12-7-5-9-10(14-6-7)16-11(15-9)8-3-1-2-4-13-8/h1-6H,(H,14,15,16) |
InChI-Schlüssel |
CLEWWDWKDXOTTG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=N3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Cyclohexyl-1-{[(9H-fluoren-9-YL)methoxy]carbonyl}pyrrolidine-2-carboxylic acid](/img/structure/B12316280.png)



![2-{[2-(Trifluoromethyl)phenyl]methyl}cyclopropan-1-amine hydrochloride](/img/structure/B12316303.png)

![2-{[5-(4-tert-butylphenyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B12316314.png)



